2-(2-chlorobenzyl)-8-(4-methoxyphenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione
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Overview
Description
The compound is a derivative of the 1,2,4-triazine class of compounds . 1,2,4-triazines are a class of heterocyclic compounds that contain a nitrogen-rich six-membered ring. They are known to exhibit a wide variety of biological activities .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds such as 1,2,4-triazines are typically synthesized through multi-step procedures that involve cyclization reactions .Scientific Research Applications
Synthesis and Structural Analysis
Synthesis and Antiviral Activity : Imidazo[1,2-a]-s-triazine nucleosides, including compounds similar to the chemical , have been synthesized and tested for antiviral activity. Moderate activity was observed against rhinovirus at non-toxic levels (Kim et al., 1978).
Novel Synthesis and Crystal Structure : Novel 2-amino-4-aryl-4,10-dihydro-[1,3,5]triazino[1,2-a]benzimidazoles were synthesized, and their structures were studied using various spectroscopic methods. The study provides insights into the structural characteristics of such compounds (Hranjec et al., 2012).
Thermolysis and Formation Studies : The formation of 3-amino-derivatives of benzo-1,2,4-triazine through thermolysis of condensed N-amino-α-azidoimidazoles was explored. This research aids in understanding the chemical transformations relevant to the compound (Pozharskii et al., 1992).
Biological Activities and Applications
Antibacterial Properties : Studies on derivatives of 1,2,4-triazino[3,4-b]benzothiazole, closely related to the compound, have shown promising antibacterial activity, indicating potential for therapeutic applications (Vartale et al., 2008).
Antiproliferative Activity : Novel analogs of imidazo[2,1-c][1,2,4]triazine have been identified for their antitumor activity, showing potential as cancer therapeutics (Sztanke et al., 2007).
Environmental and Industrial Applications
- CO2 Capture : Triazine-based polymers have been developed for selective CO2 capture, indicating the potential of triazine derivatives in environmental applications (Sekizkardes et al., 2014).
Future Directions
Properties
IUPAC Name |
2-[(2-chlorophenyl)methyl]-8-(4-methoxyphenyl)-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN4O3/c1-27-15-8-6-14(7-9-15)22-10-11-23-17(25)18(26)24(21-19(22)23)12-13-4-2-3-5-16(13)20/h2-9H,10-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHBPOYWJVLHVMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN3C2=NN(C(=O)C3=O)CC4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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